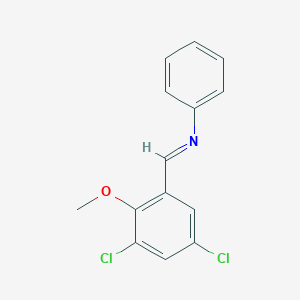

(3,5-Dichloro-2-methoxy-benzylidene)-phenyl-amine

Description

Properties

Molecular Formula |

C14H11Cl2NO |

|---|---|

Molecular Weight |

280.1 g/mol |

IUPAC Name |

1-(3,5-dichloro-2-methoxyphenyl)-N-phenylmethanimine |

InChI |

InChI=1S/C14H11Cl2NO/c1-18-14-10(7-11(15)8-13(14)16)9-17-12-5-3-2-4-6-12/h2-9H,1H3 |

InChI Key |

KOUSEXXPCQAQQY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)C=NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Standard Condensation Method

The most widely reported method involves refluxing equimolar quantities of 3,5-dichloro-2-methoxybenzaldehyde and aniline in ethanol.

Procedure :

-

Reactant Preparation : Dissolve 3,5-dichloro-2-methoxybenzaldehyde (1.0 equiv, 1.95 g, 8.4 mmol) and aniline (1.0 equiv, 0.78 mL, 8.4 mmol) in 20 mL anhydrous ethanol.

-

Reflux Conditions : Heat the mixture at 80°C under vigorous stirring for 12 hours.

-

Workup : Cool the reaction to 25°C, precipitate the product by adding ice water, and filter under reduced pressure.

-

Purification : Recrystallize the crude solid from hot ethanol to yield pale-yellow crystals (Yield: 71–75%).

Table 1: Reaction Parameters and Outcomes

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 80°C |

| Time | 12 hours |

| Molar Ratio (Aldehyde:Amine) | 1:1 |

| Yield | 71–75% |

Role of Solvent and Catalysts

While ethanol is standard, polar aprotic solvents (e.g., DMF, DMSO) may accelerate reaction rates but complicate purification. Acidic catalysts (e.g., acetic acid) are unnecessary due to the aldehydic proton’s inherent electrophilicity. However, anhydrous conditions are critical to prevent hydrolysis of the imine bond.

Optimization Strategies

Solvent Screening

Ethanol balances solubility and reactivity, but methanol and isopropanol have been tested in analogous syntheses:

Temperature and Time Dependence

Elevating temperature to 90°C shortens reaction time to 8 hours but risks decomposition. Below 70°C, incomplete conversion occurs even after 24 hours.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack : Aniline’s amino group attacks the aldehyde’s carbonyl carbon.

-

Water Elimination : Formation of the –C=N– bond with release of H₂O.

The electron-withdrawing chloro groups enhance the aldehyde’s electrophilicity, while the methoxy substituent stabilizes intermediates through resonance.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 8.45 (s, 1H, –CH=N–), 7.35–7.25 (m, 5H, Ar–H), 6.95 (d, 2H, Ar–H), 3.90 (s, 3H, –OCH₃).

-

IR (KBr) : 1620 cm⁻¹ (–C=N– stretch), 1250 cm⁻¹ (C–O–C).

Elemental Analysis

Applications and Derivatives

The compound serves as a precursor for:

-

Metal Complexes : Coordination with transition metals (e.g., Mn, Cu) for catalytic applications.

-

Pharmaceutical Intermediates : Functionalization to bioactive molecules via reduction or alkylation.

Biological Activity

The compound (3,5-Dichloro-2-methoxy-benzylidene)-phenyl-amine is a member of the benzylidene amine class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial efficacy and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dichloro substitution on the benzene ring, which is known to influence its biological activity through electronic effects and steric hindrance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives containing the 3,5-dichloro-2-hydroxyphenyl moiety. The compound demonstrated significant activity against various Gram-positive bacteria and fungi, including:

- Staphylococcus aureus

- Acinetobacter baumannii

- Klebsiella pneumoniae

- Candida auris

- Aspergillus fumigatus

In one study, the minimum inhibitory concentration (MIC) values for these pathogens were determined using the broth microdilution method. The results indicated that compounds with the 3,5-dichloro substitution exhibited enhanced antimicrobial properties compared to their non-substituted analogs .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Acinetobacter baumannii | 64 |

| Klebsiella pneumoniae | 16 |

| Candida auris | 32 |

| Aspergillus fumigatus | 64 |

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, its derivatives have shown promising results against human lung cancer cells (A549). The cytotoxicity was assessed using the SRB assay, revealing that compounds with the 3,5-dichloro substitution significantly reduced cell viability.

Case Study: A549 Cell Line

In a controlled study, several derivatives were tested for their cytotoxic effects:

| Compound | Viability Reduction (%) | p-value |

|---|---|---|

| Control | 100 | - |

| Compound with no substitution | 63.4 | <0.05 |

| 3,5-Dichloro derivative | 21.2 | <0.0001 |

These findings suggest that the presence of the dichloro substituent markedly enhances anticancer activity by inducing apoptosis in cancer cells .

The proposed mechanism underlying the biological activity of this compound involves interaction with cellular targets that regulate cell proliferation and apoptosis. Specifically, it is believed to inhibit key pathways involved in cancer cell survival and microbial resistance mechanisms.

Scientific Research Applications

Antimicrobial Activity

One of the significant applications of (3,5-Dichloro-2-methoxy-benzylidene)-phenyl-amine is its antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against a range of Gram-positive bacteria and fungi. For instance, research indicated that compounds with similar structures demonstrated notable efficacy against multidrug-resistant strains such as Staphylococcus aureus and Candida auris .

Case Study: Antimicrobial Screening

A screening assay employing the broth microdilution technique revealed that derivatives bearing the 3,5-dichloro-2-hydroxyphenyl moiety showed promising antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating strong potential as antimicrobial agents .

Anticancer Properties

The anticancer activity of this compound has been explored in various studies. The compound has been associated with cytotoxic effects on cancer cell lines, particularly in lung cancer models.

Case Study: Cytotoxicity Against Lung Cancer

In vitro studies using A549 human lung cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity. The selectivity index calculated for these compounds indicated a favorable profile compared to standard chemotherapeutics, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

Beyond its antimicrobial and anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Certain derivatives have shown promising results in inhibiting cyclooxygenase enzymes, which are critical in the inflammatory response.

Case Study: COX Inhibition

Research demonstrated that specific derivatives exhibited IC50 values for COX-1 and COX-2 inhibition that were significantly lower than those of standard anti-inflammatory drugs like diclofenac. This suggests that these compounds could serve as effective anti-inflammatory agents .

Synthesis and Structural Insights

The synthesis of this compound involves various organic reactions, including condensation reactions between appropriate aldehydes and amines. Understanding its molecular structure is crucial for predicting its biological activity.

Data Table: Synthesis Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 3,5-Dichloro-2-methoxybenzaldehyde + Aniline | Reflux in ethanol | This compound |

| 2 | Product from Step 1 + Acid Catalyst | Stirring at room temperature | Final compound |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

- (3,5-Di-tert-butyl-2-ethoxybenzylidene)-[2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)-ethyl]amine : Features bulky tert-butyl groups and a pyrazole substituent, resulting in steric hindrance and altered electronic properties compared to the dichloro derivative .

- (4-Methyl-benzylidene)-phenyl-amine : Substituted with a methyl group at position 4, lacking the electron-withdrawing chlorine and methoxy groups, leading to reduced polarity and distinct metal-binding behavior .

Electronic and Steric Effects

- Electron-Withdrawing vs. Electron-Donating Substituents :

- The dichloro-methoxy derivative’s chlorine atoms increase electrophilicity at the imine nitrogen, enhancing Lewis acidity for metal coordination.

- In contrast, the tert-butyl and methyl groups in analogues act as electron-donating substituents, reducing electrophilicity and favoring π-backbonding interactions .

- Dihedral Angle Variations :

Solubility and Stability

- Polarity: The dichloro-methoxy derivative exhibits higher polarity due to chlorine and methoxy groups, improving solubility in polar solvents (e.g., DMSO) compared to non-polar tert-butyl analogues.

- Oxidative Stability : Methoxy and chlorine substituents enhance resistance to oxidation relative to methyl-substituted analogues .

Data Table: Comparative Analysis

| Property | (3,5-Dichloro-2-methoxy-benzylidene)-phenyl-amine | (3,5-Di-tert-butyl-2-ethoxybenzylidene)-[2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)-ethyl]amine | (4-Methyl-benzylidene)-phenyl-amine |

|---|---|---|---|

| Substituents | 3,5-Cl; 2-OCH₃ | 3,5-t-Bu; 2-OCH₂CH₃; pyrazole | 4-CH₃ |

| Molecular Weight (g/mol) | ~298.1 (estimated) | ~534.8 | ~211.3 |

| Dihedral Angle (°) | Not reported (predicted <119.59) | 119.59 | Not reported |

| Electronic Profile | Electron-withdrawing (Cl) + donating (OCH₃) | Electron-donating (t-Bu, OCH₂CH₃) | Neutral (CH₃) |

| Solubility in DMSO | High | Moderate | Low |

Research Findings

Metal Coordination Behavior

- The dichloro-methoxy derivative demonstrates stronger binding to transition metals (e.g., Co²⁺, Pd²⁺) compared to methyl-substituted analogues due to enhanced Lewis acidity. This property is critical in catalysis, where ligand-metal electronic interactions dictate reaction efficiency .

- In contrast, tert-butyl analogues exhibit steric shielding, reducing coordination flexibility but improving selectivity in asymmetric catalysis .

Computational Predictions

- Molecular similarity analyses (e.g., Tanimoto index) highlight >70% structural overlap with (4-Methyl-benzylidene)-phenyl-amine but <50% with bulkier tert-butyl derivatives, underscoring substituent-driven divergence in virtual screening outcomes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,5-Dichloro-2-methoxy-benzylidene)-phenyl-amine, and how can reaction conditions be optimized?

- Methodology : This Schiff base is synthesized via condensation of 3,5-dichloro-2-methoxybenzaldehyde with aniline. Key steps include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or ethanol) to enhance nucleophilic attack .

- Catalysis : Acidic (e.g., acetic acid) or basic (e.g., NaOH) conditions can drive imine formation; pH must be controlled to avoid side reactions like hydrolysis .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) improves purity. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify substituent patterns (e.g., methoxy, chloro groups) and confirm imine bond formation (δ ~8.3 ppm for CH=N) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and packing motifs. For challenging crystals (e.g., twinned data), SHELXL’s twin refinement tools are critical .

Q. What are the key chemical reactivity patterns of Schiff bases like this compound?

- Methodology :

- Nucleophilic attack : The imine bond reacts with Grignard reagents or hydrides to form secondary amines .

- Metal coordination : The N atom and methoxy group can act as ligands for transition metals (e.g., Cu, Zn), studied via UV-Vis and cyclic voltammetry .

- Hydrolysis : Stability in aqueous media (pH-dependent) is assessed by monitoring CH=N bond cleavage via NMR .

Advanced Research Questions

Q. How can computational chemistry predict the electronic structure and reactivity of this compound?

- Methodology :

- DFT calculations : Gaussian or ORCA software models HOMO-LUMO gaps, charge distribution, and Fukui indices to predict sites for electrophilic/nucleophilic attack .

- Molecular docking : AutoDock Vina simulates interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected peaks or missing signals?

- Methodology :

- Dynamic NMR : Resolves overlapping signals caused by conformational exchange (e.g., hindered rotation of the benzylidene group) by varying temperature .

- Complementary techniques : Pair X-ray data with solid-state NMR to address solution vs. solid-phase discrepancies .

- Isotopic labeling : N-labeled amines clarify ambiguous imine signals in complex spectra .

Q. How can researchers design experiments to study this compound’s biological activity?

- Methodology :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains .

- Receptor binding : Radioligand displacement assays (e.g., for serotonin receptors) quantify affinity (IC) using tritiated ligands .

- Toxicity screening : Zebrafish embryo models assess developmental toxicity, with LC calculated via probit analysis .

Q. What mechanistic insights explain unexpected byproducts during synthesis (e.g., trimerization)?

- Methodology :

- Kinetic studies : Monitor reaction progression via GC-MS to detect intermediates like (1,3-diphenyl-but-3-enylidene)-phenyl-amine, a trimerization precursor .

- Isolation and characterization : Purify byproducts via preparative HPLC and analyze via X-ray/NMR to confirm structures .

Q. How can crystallization challenges (e.g., twinning, low resolution) be addressed for this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.